molecular formula C6H12N2S2 B100750 N,N'-Diethyldithiooxamide CAS No. 16475-50-6

N,N'-Diethyldithiooxamide

Cat. No.: B100750
CAS No.: 16475-50-6
M. Wt: 176.3 g/mol
InChI Key: UCZDKRCEDKACKB-UHFFFAOYSA-N
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Description

N,N’-Diethyldithiooxamide is an organic compound with the molecular formula C6H12N2S2. It is a derivative of dithiooxamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diethyldithiooxamide can be synthesized through several methods. One common method involves the reaction of tetrachloroethylene with sulfur and primary or secondary amines in the presence of a solvent like dimethylformamide. This reaction is typically carried out under mild conditions, leading to the formation of N,N’-disubstituted dithiooxamides .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diethyldithiooxamide often involves the Willgerodt-Kindler reaction. This method includes the prolonged boiling of a mixture of polychloroethylenes or polychloroethanes with sulfur and an amine in organic solvents such as hydrocarbons or alcohols . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diethyldithiooxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: N,N’-Diethyldithiooxamide can participate in substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N,N’-Diethyldithiooxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Diethyldithiooxamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s sulfur atoms play a crucial role in its binding affinity and reactivity .

Comparison with Similar Compounds

  • N,N’-Dimethyldithiooxamide
  • N,N’-Dicyclohexyldithiooxamide
  • N,N’-Dibutyldithiooxamide

Comparison: N,N’-Diethyldithiooxamide is unique due to its specific ethyl substitutions, which influence its solubility, reactivity, and binding properties. Compared to N,N’-Dimethyldithiooxamide, the ethyl groups provide greater steric hindrance, affecting the compound’s interactions with other molecules. N,N’-Dicyclohexyldithiooxamide, with its bulkier cyclohexyl groups, exhibits different solubility and reactivity patterns .

Properties

IUPAC Name

N,N'-diethylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDKRCEDKACKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)C(=S)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167806
Record name Ethanedithioamide, N,N'-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16475-50-6
Record name N1,N2-Diethylethanedithioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16475-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxamide, N,N'-diethyldithio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diethyldithiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedithioamide, N,N'-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of metal complexes can N,N'-Diethyldithiooxamide form?

A1: this compound can act as a ligand to form complexes with various metal ions. Research shows its ability to coordinate with Group VA elements like antimony [] and transition metals like nickel and copper []. For instance, it forms complexes with antimony trichloride, resulting in structures like SbCl3L1.5 (where L represents this compound) []. It also forms complexes with nickel(II) and copper(II) halides and perchlorates, resulting in a range of complexes including NiL(Cl), NiL(Br), NiL(I), NiL(ClO4), CuL(Cl), CuL(Br), and CuL(ClO4) [].

Q2: Are there any crystallographic studies on this compound and its metal complexes?

A2: Yes, studies have investigated the crystal and molecular structures of both free and metal-complexed this compound. For example, the crystal structure of SbCl3L1.5 (L = N,N′-Diethyldithiooxamide) has been determined, providing insights into the coordination geometry and bonding within the complex [].

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